molecular formula C14H12BrF B14763071 5-Bromo-2-fluoro-2',3-dimethyl-1,1'-biphenyl

5-Bromo-2-fluoro-2',3-dimethyl-1,1'-biphenyl

Cat. No.: B14763071
M. Wt: 279.15 g/mol
InChI Key: CFLNOLPIJKYFOH-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-1,3-dimethylbenzene
  • 2-Bromo-3’,5’-dimethyl-1,1’-biphenyl
  • 2-Fluoro-3’,5’-dimethyl-1,1’-biphenyl

Uniqueness

5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

Molecular Formula

C14H12BrF

Molecular Weight

279.15 g/mol

IUPAC Name

5-bromo-2-fluoro-1-methyl-3-(2-methylphenyl)benzene

InChI

InChI=1S/C14H12BrF/c1-9-5-3-4-6-12(9)13-8-11(15)7-10(2)14(13)16/h3-8H,1-2H3

InChI Key

CFLNOLPIJKYFOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=CC(=C2)Br)C)F

Origin of Product

United States

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